Indolin-1-yl(o-tolyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroindol-1-yl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRMAUHQDXLCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201220289 |

Source

|

| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315248-40-9 |

Source

|

| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315248-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Indolin-1-yl(o-tolyl)methanone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Indolin-1-yl(o-tolyl)methanone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications of the broader indoline class of molecules, offering insights for researchers engaged in drug discovery and development.

Introduction: The Indoline Scaffold in Modern Chemistry

The indoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged structure in medicinal chemistry.[1][2][3] Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. Indoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and α1-adrenoceptor (α1-AR) antagonist properties.[2][4] The derivatization of the indoline nitrogen at the 1-position offers a convenient handle to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

This guide focuses on a specific derivative, Indolin-1-yl(o-tolyl)methanone, which incorporates an ortho-tolylbenzoyl group at the indoline nitrogen. The introduction of this moiety is anticipated to influence the compound's conformational preferences and receptor-binding interactions, making it a subject of interest for further investigation.

Molecular Structure and Chemical Identity

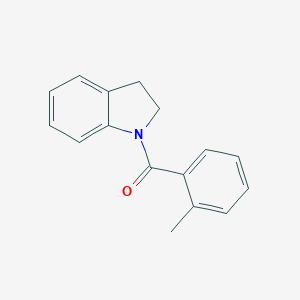

Indolin-1-yl(o-tolyl)methanone, also known by its IUPAC name 1-(2-methylbenzoyl)indoline, is characterized by the fusion of an indoline core with an o-tolyl ketone.

Chemical Structure:

Figure 1: Chemical structure of Indolin-1-yl(o-tolyl)methanone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-methylbenzoyl)indoline |

| Synonyms | Indolin-1-yl(o-tolyl)methanone |

| CAS Number | 315248-40-9 |

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.29 g/mol |

| InChI | InChI=1S/C16H15NO/c1-12-6-2-4-8-14(12)16(18)17-11-10-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 |

| InChIKey | PJVLOZBKSVYKMD-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Indolin-1-yl(o-tolyl)methanone are not extensively reported in publicly available literature. However, based on the properties of the constituent indoline and tolyl moieties, the following characteristics can be predicted.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Melting Point | Solid at room temperature. | Crystalline solids of similar molecular weight and structure typically have melting points above ambient temperature.[5][6] |

| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | Amide-containing aromatic compounds generally exhibit high boiling points due to strong intermolecular forces.[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | The presence of the aromatic rings and the amide group suggests solubility in moderately polar to polar aprotic solvents.[6] |

| Appearance | Likely a white to off-white or yellowish solid. | Many synthesized indole and indoline derivatives are reported as solids with such appearance.[7] |

Synthesis of Indolin-1-yl(o-tolyl)methanone

The most direct and common method for the synthesis of N-acylated indolines is the acylation of the indoline nitrogen.[8] This typically involves the reaction of indoline with an appropriate acylating agent, in this case, o-toluoyl chloride.

General Synthetic Scheme

Figure 2: General reaction scheme for the synthesis of Indolin-1-yl(o-tolyl)methanone.

Exemplary Experimental Protocol

The following protocol is a generalized procedure based on established methods for the N-acylation of indolines.[8] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve optimal yields.

Materials:

-

Indoline

-

o-Toluoyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of indoline (1.0 eq.) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or pyridine (1.1 - 1.5 eq.).

-

Addition of Acylating Agent: Slowly add a solution of o-toluoyl chloride (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Indolin-1-yl(o-tolyl)methanone.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indoline and o-tolyl moieties.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indoline aromatic (4H) | 7.0 - 7.5 | m | 4H |

| o-Tolyl aromatic (4H) | 7.1 - 7.6 | m | 4H |

| Indoline -CH₂- (α to N) | 4.0 - 4.3 | t | 2H |

| Indoline -CH₂- (β to N) | 3.0 - 3.3 | t | 2H |

| o-Tolyl -CH₃ | 2.3 - 2.5 | s | 3H |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C) | 110 - 145 |

| Indoline -CH₂- (α to N) | 45 - 55 |

| Indoline -CH₂- (β to N) | 25 - 35 |

| o-Tolyl -CH₃ | 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I) | 1650 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 237

-

Key Fragmentation Pathways:

-

Loss of the o-tolyl group.

-

Cleavage of the amide bond.

-

Fragmentations characteristic of the indoline ring system.

-

Biological Activity and Potential Applications

While no specific biological data for Indolin-1-yl(o-tolyl)methanone has been found, the indoline scaffold is present in numerous compounds with significant pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of novel therapeutic agents.

Anti-inflammatory and Antioxidant Potential

Several studies have highlighted the potent anti-inflammatory and antioxidant properties of indoline derivatives.[2] These compounds have been shown to protect macrophages from oxidative stress and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The mechanism of action may involve the modulation of signaling pathways related to inflammation and oxidative stress.

α1-Adrenoceptor Antagonism

Derivatives of indoline have been investigated as α1-adrenoceptor antagonists, which are used in the treatment of conditions like benign prostatic hyperplasia.[4] The indoline core serves as a key pharmacophore for interaction with the receptor.

Other Potential Activities

The versatility of the indoline scaffold has led to its exploration in a wide range of therapeutic areas. For instance, some indoline derivatives have been identified as activators of CDGSH iron sulfur domain 2 (Cisd2), a protein implicated in nonalcoholic fatty liver disease.[3] Additionally, benzoyl indoles have been investigated as reversal agents for multidrug resistance in cancer by inhibiting ABCG2 transporters.[9]

Conclusion

Indolin-1-yl(o-tolyl)methanone is a synthetically accessible derivative of the medicinally important indoline scaffold. While specific experimental data on its properties are limited, this guide provides a comprehensive overview based on the known chemistry of related compounds. The synthetic route via N-acylation is straightforward, and the predicted spectroscopic data offer a basis for its characterization. The diverse biological activities reported for other indoline derivatives suggest that Indolin-1-yl(o-tolyl)methanone and its analogues represent a promising area for future research in drug discovery and development. Further studies are warranted to elucidate its specific physicochemical properties, biological activity, and potential therapeutic applications.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

20230818 Indole Synthesis SI. (n.d.). Retrieved from [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry, 65(15), 10445–10472. [Link]

-

Synthesis and biological activities of some indoline derivatives. (2009). Journal of the Serbian Chemical Society, 74(12), 1377–1387. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry, 7, 351-355. [Link]

- WO2012131710A2 - Novel process for the synthesis of indoline derivatives. (n.d.). Google Patents.

-

Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (2012). Journal of the Mexican Chemical Society, 56(4), 385-391. [Link]

-

SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. (2013). Caribbean Journal of Science and Technology, 1, 203-207. [Link]

-

Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. (2025). Bioorganic & Medicinal Chemistry, 128, 118281. [Link]

-

Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). PLoS ONE, 18(5), e0286419. [Link]

-

CAS#:313496-16-1 | indolin-1-yl(3,4,5-trimethoxyphenyl)methanone. (n.d.). Chemsrc. Retrieved from [Link]

-

Synthesis and biological activity of indoline compounds as α1-AR antagonist. (2008). Chinese Journal of Medicinal Chemistry, 18(4), 283-287. [Link]

-

1H-Indol-1-ylphenylmethanone | C15H11NO | CID 200283. (n.d.). PubChem. Retrieved from [Link]

-

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

-

2-methylindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- CN108329248B - Preparation method of 2-methylindoline. (n.d.). Google Patents.

-

Indolin-1-yl(pyridin-2-yl)methanone | C14H12N2O | CID 25559791. (n.d.). PubChem. Retrieved from [Link]

-

Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. (2020). ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(3-methylbenzoyl)indoline (C16H15NO) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Analog Development of Indolin-1-yl(o-tolyl)methanone

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth technical exploration of the synthesis of Indolin-1-yl(o-tolyl)methanone, a representative N-aroylindoline. We will dissect the strategic considerations behind its synthesis, present a detailed experimental protocol, and explore the modular nature of the synthetic route to generate a diverse library of analogs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular architecture.

Introduction: The Privileged Indoline Scaffold

Indoline, a bicyclic system composed of a fused benzene and pyrrolidine ring, is a "privileged" scaffold in drug discovery. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups to interact with biological targets. The nitrogen atom at the 1-position serves as a convenient handle for chemical modification, most commonly through acylation, alkylation, or sulfonylation, allowing for the systematic exploration of structure-activity relationships (SAR).

Compounds featuring the indoline nucleus exhibit a vast range of pharmacological activities.[1] For instance, derivatives have been developed as potent anticancer agents that target critical cellular machinery like tubulin polymerization.[4] Others, such as Indomethacin, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The core value of this scaffold lies in its structural versatility, which enables interaction with diverse molecular targets and modulation of various physiological pathways.[2] This guide focuses on a specific, yet broadly applicable, class of derivatives: N-aroylindolines, exemplified by Indolin-1-yl(o-tolyl)methanone.

Core Synthesis: N-Acylation of Indoline

The formation of Indolin-1-yl(o-tolyl)methanone is fundamentally an amide bond formation, a cornerstone reaction in organic synthesis. The most direct and reliable method is the N-acylation of indoline with an activated derivative of o-toluic acid.

Mechanistic Rationale and Reagent Selection

The synthesis hinges on the nucleophilic attack of the secondary amine of indoline onto the electrophilic carbonyl carbon of an acylating agent. The choice of this agent is critical and dictates the reaction conditions.

-

Acyl Halides (e.g., o-toluoyl chloride): This is often the most robust and high-yielding approach. Acyl chlorides are highly electrophilic, leading to a rapid and often irreversible reaction. The primary byproduct is hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or an excess of indoline itself) to prevent protonation of the starting amine and drive the reaction to completion.

-

Carboxylic Acids (o-toluic acid) with Coupling Agents: Direct coupling with the carboxylic acid is a milder, more modern approach that avoids the preparation of harsh acyl chlorides. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the indoline amine. This method offers broader functional group tolerance.

The acyl chloride route is chosen for the primary protocol due to its efficiency and straightforward execution, making it ideal for generating a core compound and its initial analogs.

General Synthetic Workflow

The modularity of this synthesis is a key advantage, allowing for the creation of a diverse library of analogs by simply substituting the starting materials.[6]

Caption: General workflow for synthesizing N-aroylindolines.

Experimental Protocol: Synthesis of Indolin-1-yl(o-tolyl)methanone

This protocol describes a standard Schotten-Baumann reaction, a reliable method for acylating amines.

Materials:

-

Indoline (1.0 eq)

-

o-Toluoyl chloride (1.1 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the solution with stirring. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Add o-toluoyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 5-10 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the indoline starting material.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid), water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid or a viscous oil. Purify via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure Indolin-1-yl(o-tolyl)methanone.

Synthesis of Analogs: Exploring Chemical Space

The true power of this synthetic route lies in its modularity. By varying either the indoline or the acylating agent, a vast library of analogs can be generated for SAR studies.

Variation of the Aryl Moiety

This is the most straightforward modification. By replacing o-toluoyl chloride with other commercially available or readily synthesized benzoyl chloride derivatives, a wide range of analogs can be produced using the same protocol.

| Starting Acyl Chloride | Resulting Analog | Rationale for Modification |

| 4-Chlorobenzoyl chloride | (4-Chlorophenyl)(indolin-1-yl)methanone | Introduces a halogen for potential halogen bonding and alters electronic properties. |

| 4-Methoxybenzoyl chloride | Indolin-1-yl(4-methoxyphenyl)methanone | Adds an electron-donating group, potentially improving solubility and metabolic stability. |

| Naphthalene-1-carbonyl chloride | Indolin-1-yl(naphthalen-1-yl)methanone[6] | Increases steric bulk and lipophilicity, exploring larger binding pockets. |

| Pyridine-4-carbonyl chloride | Indolin-1-yl(pyridin-4-yl)methanone | Incorporates a basic nitrogen atom to enhance solubility or form salt bridges. |

Variation of the Indoline Scaffold

Synthesizing analogs with substitutions on the indoline ring requires either starting with a pre-functionalized indoline or synthesizing the desired indoline from scratch. Modern organic chemistry offers several robust methods for indoline synthesis.[7]

A common and powerful approach is the palladium-catalyzed intramolecular C-H amination of N-protected β-arylethylamines. This method allows for the construction of the indoline ring system with various substituents already in place.[7]

Caption: Workflow for synthesizing substituted indoline precursors.

Once the desired substituted indoline is prepared, it can be acylated using the protocol in Section 3 to generate the final target analog.

Product Characterization

Confirmation of the structure and purity of the synthesized compounds is essential. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons on both the indoline and tolyl rings, aliphatic protons of the pyrrolidine ring (typically complex multiplets), and a singlet for the methyl group of the tolyl moiety around 2.1-2.5 ppm.[8][9]

-

¹³C NMR: The carbonyl carbon of the methanone linker will appear as a distinct signal in the range of 165-175 ppm.[10]

-

-

Infrared (IR) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is indicative of the amide C=O stretch.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two fragments.

Conclusion and Future Outlook

The synthesis of Indolin-1-yl(o-tolyl)methanone via N-acylation is a robust, efficient, and highly modular process. This guide has detailed the causal logic behind the synthetic strategy, provided a reliable experimental protocol, and demonstrated how this core reaction can be leveraged to create a diverse library of analogs. The continued exploration of the indoline scaffold, facilitated by such flexible synthetic routes, holds immense promise for the discovery of novel therapeutics across a spectrum of diseases.[1][11] Future work will likely focus on developing even more efficient and sustainable catalytic methods, such as the direct N-acylation with carboxylic acids under green conditions, further empowering the field of drug discovery.[3][6]

References

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

-

Indole synthesis: a review and proposed classification. PMC - NIH. Available at: [Link]

-

A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available at: [Link]

-

FOCUS REVIEW Indole Synthesis Using Silver Catalysis. Synlett. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available at: [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. Available at: [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. Available at: [Link]

-

Recent Advances in Synthetic Routes to Azacycles. MDPI. Available at: [Link]

- Novel process for the synthesis of indoline derivatives. Google Patents.

-

Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

-

Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. MDPI. Available at: [Link]

-

Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Indoline synthesis [organic-chemistry.org]

- 8. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Indolin-1-yl(o-tolyl)methanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Indolin-1-yl(o-tolyl)methanone (CAS No. 315248-40-9). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the identity, purity, and structural integrity of this compound in research and development settings.

Introduction

Indolin-1-yl(o-tolyl)methanone, with the linear formula C₁₆H₁₅NO, is a molecule of interest in synthetic and medicinal chemistry.[1] Its structure comprises an indoline moiety connected to an o-tolyl group via a ketone linker. Spectroscopic analysis is indispensable for the unambiguous characterization of such molecules. This guide will detail the expected spectroscopic signatures of Indolin-1-yl(o-tolyl)methanone and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of Indolin-1-yl(o-tolyl)methanone with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure of Indolin-1-yl(o-tolyl)methanone with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 7.8 | m | 1H | Aromatic-H (Indoline) |

| ~7.4 - 7.1 | m | 7H | Aromatic-H (Indoline & o-tolyl) |

| ~4.1 | t | 2H | N-CH₂ (Indoline, C1-H) |

| ~3.1 | t | 2H | CH₂ (Indoline, C2-H) |

| ~2.4 | s | 3H | CH₃ (o-tolyl, C16-H) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.1-8.2): The protons on the aromatic rings of the indoline and o-tolyl groups are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The complex multiplicity ("m") arises from the coupling between adjacent aromatic protons.

-

Indoline Aliphatic Protons (δ 3.1 and 4.1): The two methylene groups of the indoline ring are diastereotopic and will appear as two distinct triplets ("t"). The protons on the carbon adjacent to the nitrogen (C1) are expected to be further downfield (~4.1 ppm) due to the deshielding effect of the nitrogen atom. The protons on C2 will resonate further upfield (~3.1 ppm).

-

o-Tolyl Methyl Protons (δ 2.4): The methyl group protons on the o-tolyl ring will appear as a singlet ("s") at approximately 2.4 ppm, a characteristic chemical shift for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (C9) |

| ~143 | Aromatic C (Indoline, C8) |

| ~137 | Aromatic C (o-tolyl, C11) |

| ~135 | Aromatic C (o-tolyl, C10) |

| ~131 - 124 | Aromatic CH (Indoline & o-tolyl) |

| ~117 | Aromatic CH (Indoline) |

| ~50 | N-CH₂ (Indoline, C1) |

| ~29 | CH₂ (Indoline, C2) |

| ~20 | CH₃ (o-tolyl, C16) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~169): The carbonyl carbon (C9) is significantly deshielded and will appear at a characteristic downfield chemical shift.[2]

-

Aromatic Carbons (δ ~117-143): The aromatic carbons of both the indoline and o-tolyl rings will resonate in this region. The quaternary carbons (C8, C10, and C11) will have distinct chemical shifts from the protonated aromatic carbons.

-

Indoline Aliphatic Carbons (δ ~29 and ~50): The two aliphatic carbons of the indoline ring will have distinct signals. The carbon atom bonded to the nitrogen (C1) will be more deshielded and appear further downfield.

-

o-Tolyl Methyl Carbon (δ ~20): The methyl carbon (C16) of the o-tolyl group will resonate at a characteristic upfield chemical shift.[3]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H | Stretching |

| ~1670 | Strong | C=O (Amide) | Stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~1350 | Strong | C-N | Stretching |

Interpretation of the IR Spectrum:

-

C-H Stretching (~2850-3100 cm⁻¹): The spectrum will show distinct absorption bands for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the indoline and methyl groups (below 3000 cm⁻¹).[5]

-

Carbonyl (Amide) Stretching (~1670 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the spectrum, confirming the presence of the carbonyl group. The position of this band is indicative of an amide functionality.[2]

-

Aromatic C=C Stretching (~1480-1600 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-N Stretching (~1350 cm⁻¹): A strong absorption band in this region corresponds to the stretching vibration of the carbon-nitrogen bond of the indoline moiety.[2]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 237.13 (Calculated for C₁₆H₁₅NO)

-

Major Fragments:

-

m/z = 119: [o-tolyl-C=O]⁺ fragment

-

m/z = 118: [Indoline]⁺ fragment

-

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 237 would confirm the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. The most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation for such compounds. This would result in the formation of two major fragments: the o-tolylcarbonyl cation (m/z 119) and the indoline radical cation (m/z 118).

Caption: Plausible fragmentation pathway for Indolin-1-yl(o-tolyl)methanone in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the Gas Chromatograph (GC).

-

Separation: The compound is volatilized and separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of Indolin-1-yl(o-tolyl)methanone. The predicted data and interpretations in this guide serve as a valuable reference for the characterization of this compound. Experimental data should be carefully compared with these predictions to confirm the structure and purity of synthesized or procured material.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. [Link]

-

The Royal Society of Chemistry. Supporting Information - Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes. [Link]

-

The Royal Society of Chemistry. Supporting Information - All chemicals were obtained from commercial sources. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

Unlocking the Therapeutic Promise of Indolin-1-yl(o-tolyl)methanone: A Technical Guide for Kinase Inhibitor Discovery

Foreword: The Enduring Potential of the Indolinone Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets, particularly in oncology.[1][2][3][4] The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of a multitude of chemical scaffolds. Among these, the indolinone core has emerged as a "privileged" structure, forming the foundation of several approved and clinical-stage therapeutics.[5][6] Molecules like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, stand as testaments to the scaffold's versatility and efficacy in competitively binding to the ATP pocket of various kinases.[3][5][6] This guide delves into the untapped potential of a specific, yet underexplored, derivative: Indolin-1-yl(o-tolyl)methanone . We will lay out a comprehensive, field-proven framework for its synthesis, characterization, and evaluation as a novel kinase inhibitor, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established methodologies, providing a self-validating system for rigorous scientific inquiry.

Rationale and Hypothesis: Why Indolin-1-yl(o-tolyl)methanone?

The selection of Indolin-1-yl(o-tolyl)methanone for investigation is a hypothesis-driven endeavor, built upon established structure-activity relationships (SAR) within the indolinone class.[1][7] The core indolinone moiety provides a robust anchor for ATP-competitive binding. The strategic placement of an o-tolyl group introduces specific steric and electronic features. Our central hypothesis is that the ortho-methyl substituent will confer a unique conformational restriction upon the molecule, potentially leading to enhanced selectivity for a specific subset of kinases. This targeted approach aims to move beyond the multi-targeted nature of some indolinone inhibitors towards a more refined and potentially less toxic therapeutic agent.

Synthetic Pathway and Characterization: From Concept to Compound

A robust and scalable synthetic route is paramount for any drug discovery campaign. While specific synthesis of Indolin-1-yl(o-tolyl)methanone is not extensively documented in the context of kinase inhibition, established organic chemistry principles allow for the design of a highly plausible and efficient pathway.

Proposed Synthetic Protocol

The proposed synthesis involves a two-step process commencing with commercially available indoline and o-toluoyl chloride.

Step 1: Acylation of Indoline

-

Reaction Setup: To a solution of indoline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add o-toluoyl chloride (1.1 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product. Purify the crude material using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Indolin-1-yl(o-tolyl)methanone.

Step 2: Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Silico Evaluation: Predicting Kinase Targets and Binding Modes

Prior to extensive in vitro screening, computational modeling can provide invaluable insights into potential kinase targets and the likely binding mode of Indolin-1-yl(o-tolyl)methanone.[8][9][10]

Molecular Docking Protocol

-

Ligand Preparation: Generate a 3D conformation of Indolin-1-yl(o-tolyl)methanone and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Receptor Preparation: Obtain crystal structures of various kinase domains from the Protein Data Bank (PDB). Prepare the receptors by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide, or Surflex-Dock) to predict the binding pose and affinity of the compound within the ATP-binding site of each selected kinase.[8]

-

Analysis: Analyze the docking results to identify kinases with the most favorable predicted binding energies and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. This analysis will help prioritize kinases for in vitro screening.

In Vitro Evaluation: A Stepwise Approach to Uncovering Kinase Inhibitory Activity

A hierarchical screening cascade is the most efficient method to identify and characterize the kinase inhibitory profile of a novel compound.

Primary Kinase Panel Screening

The initial step is to screen Indolin-1-yl(o-tolyl)methanone against a broad panel of kinases at a single, high concentration (e.g., 10 µM). This will provide a global view of its kinase selectivity. Several commercial services offer such panels.

Dose-Response Assays and IC₅₀ Determination

For any "hits" identified in the primary screen (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol for a Standard In Vitro Kinase Assay: [11][12][13]

-

Reagents:

-

Recombinant kinase

-

Substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, for traditional assays, or unlabeled for fluorescence-based assays)[14]

-

Kinase buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

-

Indolin-1-yl(o-tolyl)methanone (serially diluted)

-

Stop solution (e.g., EDTA for enzymatic assays, or loading dye for gel-based assays)[11]

-

-

Procedure:

-

In a microplate, add the kinase and the test compound at various concentrations.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., scintillation counting for radioactive assays, fluorescence intensity for FRET-based assays, or densitometry for gel-based assays).[11][14]

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Hypothetical Screening Data for Indolin-1-yl(o-tolyl)methanone:

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 850 |

| Kinase C | >10,000 |

| Kinase D | 75 |

| Kinase E | >10,000 |

Mechanism of Action Studies: Unraveling the "How"

Understanding the mechanism of inhibition is crucial for lead optimization. For ATP-competitive inhibitors, this involves demonstrating that the compound competes with ATP for binding to the kinase.[1][15]

Kinetic Analysis Protocol:

-

Perform the in vitro kinase assay as described above, but with varying concentrations of both the inhibitor and ATP.

-

Measure the initial reaction rates at each combination of inhibitor and ATP concentrations.

-

Generate a Lineweaver-Burk or Michaelis-Menten plot.

-

For an ATP-competitive inhibitor, the plot will show an increase in the apparent Kₘ for ATP with increasing inhibitor concentration, while the Vₘₐₓ remains unchanged.

Visualizing the Path Forward: Workflows and Pathways

To clearly illustrate the proposed research plan and the context of kinase inhibition, the following diagrams are provided.

Figure 2: Diagram of competitive kinase inhibition in a signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to investigate the potential of Indolin-1-yl(o-tolyl)methanone as a novel kinase inhibitor. By systematically progressing from synthesis and in silico analysis to detailed in vitro characterization, researchers can efficiently and effectively evaluate the therapeutic promise of this compound. The indolinone scaffold has a proven track record in kinase inhibitor development, and the exploration of novel derivatives like the one proposed here is a critical endeavor in the ongoing quest for more effective and selective cancer therapies. Positive outcomes from this proposed research plan would warrant further investigation into cellular activity, preclinical models, and ultimately, the development of a new generation of targeted therapeutics.

References

Sources

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 7. Sci-Hub. Indolinones as Promising Scaffold as Kinase Inhibitors: A Review / Mini-Reviews in Medicinal Chemistry, 2012 [sci-hub.st]

- 8. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors [mdpi.com]

- 9. Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro kinase assay [protocols.io]

- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [bio-protocol.org]

- 14. revvity.com [revvity.com]

- 15. youtube.com [youtube.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Indolin-1-yl(o-tolyl)methanone

Abstract

Indolin-1-yl(o-tolyl)methanone emerges from the vast chemical space as a molecule of untapped potential. While its precise biological role remains uncharacterized, its structural motifs, featuring an indoline scaffold and an o-tolyl group, are present in numerous bioactive compounds. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of its mechanism of action. We eschew a rigid, templated approach, instead offering a dynamic, multi-phased research plan designed for drug discovery and development scientists. This document serves as a roadmap, from initial hypothesis generation based on structural analogs to in-depth target validation and preclinical evaluation. Our focus is on the "why" behind the "how," ensuring that each experimental step is a self-validating component of a larger, cohesive investigation.

Introduction: The Case for Investigating Indolin-1-yl(o-tolyl)methanone

The indoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a versatile template for introducing diverse functionalities, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neurological effects.[1][2] Similarly, the o-tolyl group is a key feature in molecules designed to interact with specific biological targets, such as the PD-1/PD-L1 immune checkpoint.[3]

The convergence of these two moieties in Indolin-1-yl(o-tolyl)methanone presents a compelling case for investigation. However, a thorough literature review reveals a significant knowledge gap regarding its biological activity. This guide, therefore, is not a summary of existing knowledge but a forward-looking blueprint for its discovery. We will proceed with the intellectual rigor of a senior application scientist, grounding our proposed methodologies in established principles of drug discovery and providing the causal logic behind our experimental choices.

Hypothesis Generation: Learning from Structural Cousins

The initial step in our investigation is to formulate plausible hypotheses based on the known activities of structurally related compounds. This approach allows us to move from a broad, unbiased screen to a more focused, target-oriented investigation.

Hypothesis 1: Kinase Inhibition. The indolinone scaffold is a well-established kinase hinge-binding motif.[4] For instance, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones are potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of mitosis, and have shown promise as anticancer agents.[4] Furthermore, bis(1H-2-indolyl)methanones have been identified as selective inhibitors of the platelet-derived growth factor (PDGF) receptor kinase.[5] The methanone linker in our compound of interest could position the o-tolyl group to interact with the solvent-exposed region of the ATP-binding pocket of various kinases.

Hypothesis 2: Epigenetic Modulation. Recent studies have highlighted the potential of indoline derivatives in targeting epigenetic reader domains. Specifically, 1-(indolin-1-yl)ethan-1-ones have been designed as dual inhibitors of TRIM24 and BRPF1 bromodomains, which are implicated in cancer pathogenesis.[6] The acetyl-lysine binding pocket of bromodomains could potentially accommodate the o-tolyl group of our lead compound.

Hypothesis 3: Anti-inflammatory Activity. Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade.[2] This dual inhibition has shown significant anti-inflammatory efficacy in preclinical models.

Hypothesis 4: Neuromodulatory Effects. An indolyl-methanone derivative, JNJ-42226314, is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[7] Inhibition of MAGL elevates 2-AG levels, leading to therapeutic effects in models of pain and CNS disorders.

These hypotheses will guide our initial screening and target identification efforts, providing a rational basis for assay selection.

Phase 1: Broad-Based Screening and Target Identification

The objective of this phase is to cast a wide net to capture the primary biological activity of Indolin-1-yl(o-tolyl)methanone and to identify its molecular target(s).

Initial Phenotypic Screening

A panel of cell-based assays will be employed to obtain an initial "fingerprint" of the compound's activity.

| Assay Type | Cell Lines | Endpoints | Rationale |

| Cytotoxicity | NCI-60 panel or similar | Cell viability (MTT, CellTiter-Glo) | To assess anticancer potential across a diverse range of cancer types. |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric oxide (Griess assay), pro-inflammatory cytokines (ELISA for TNF-α, IL-6) | To screen for anti-inflammatory properties. |

| Neuronal Activity | SH-SY5Y neuroblastoma cells | Neurite outgrowth, protection from neurotoxins (e.g., MPP+) | To explore potential neuroprotective or neurotrophic effects. |

Target Identification

Should the phenotypic screens yield a significant and reproducible effect, the next critical step is to identify the direct molecular target(s).

This classic methodology involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of Indolin-1-yl(o-tolyl)methanone with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for conjugation to a solid support. A control compound with an inactive analog is also recommended.

-

Immobilization: Covalently attach the affinity probe to NHS-activated sepharose beads.

-

Lysate Preparation: Prepare a native cell lysate from a cell line where the compound shows high activity.

-

Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. A parallel incubation with beads conjugated to the inactive analog or unconjugated beads will serve as a negative control.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins by either competitive elution with the free compound or by denaturation.

-

Proteomic Analysis: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.

In parallel with experimental approaches, in silico methods can provide valuable leads.

Workflow: Inverse Docking

-

Compound Preparation: Generate a 3D conformation of Indolin-1-yl(o-tolyl)methanone.

-

Target Database: Utilize a database of protein structures (e.g., PDB) or homology models of potential targets (kinases, epigenetic proteins, etc.).

-

Docking Simulation: Perform inverse docking simulations to predict the binding affinity of the compound against the library of potential targets.

-

Hit Prioritization: Rank the potential targets based on their predicted binding energies and clustering of binding poses.

Phase 2: Target Validation and Mechanistic Deep Dive

The putative targets identified in Phase 1 must be rigorously validated to establish a causal link between target engagement and the observed biological effect.

In Vitro Target Engagement and Binding Kinetics

Direct measurement of the compound's interaction with the purified target protein is the gold standard for validation.

Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein on a sensor chip.

-

Compound Injection: Flow a series of concentrations of Indolin-1-yl(o-tolyl)methanone over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.

-

Kinetic Analysis: Determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD) from the sensorgrams.

Cellular Target Engagement

Confirming that the compound engages its target in the complex environment of a living cell is crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

-

Melt Curve Analysis: A ligand-bound protein is typically stabilized against thermal denaturation, resulting in a shift in its melting curve to higher temperatures.

Elucidation of Downstream Signaling Pathways

Once target engagement is confirmed, the next step is to map the downstream consequences of this interaction.

Workflow: Phospho-proteomics and Western Blotting

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Lysis and Protein Quantification: Prepare cell lysates and determine the protein concentration.

-

Western Blot Analysis: Probe the lysates with antibodies against the target protein and key downstream signaling nodes. For kinase targets, use phospho-specific antibodies to assess the phosphorylation status of substrates.

-

Phospho-proteomics (for unbiased discovery): For a global view, utilize mass spectrometry-based phospho-proteomics to identify all changes in protein phosphorylation upon compound treatment.

Caption: A generalized workflow for elucidating the signaling pathway of a target.

Phase 3: In Vivo Proof-of-Concept

The ultimate test of a compound's therapeutic potential is its efficacy in a relevant animal model.

Animal Model Selection

The choice of animal model will be dictated by the in vitro findings.

-

For anticancer activity: Xenograft or patient-derived xenograft (PDX) models in immunocompromised mice.

-

For anti-inflammatory activity: Lipopolysaccharide (LPS)-induced systemic inflammation or collagen-induced arthritis models in rodents.

-

For neurological activity: Models of neurodegeneration (e.g., MPTP-induced Parkinson's disease) or pain (e.g., chronic constriction injury).

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug exposure and target modulation in vivo is critical.

Workflow: Integrated PK/PD Study

-

Dosing: Administer the compound to animals at various dose levels and by a relevant route (e.g., oral, intravenous).

-

Pharmacokinetics (PK): Collect blood samples at multiple time points to determine the compound's concentration in plasma over time (Cmax, Tmax, AUC, half-life).

-

Pharmacodynamics (PD): At selected time points, collect tissues of interest (e.g., tumor, inflamed tissue, brain) and measure target engagement (e.g., by a modified CETSA) and downstream biomarker modulation (e.g., phosphorylation of a substrate by Western blot or ELISA).

-

PK/PD Modeling: Correlate the pharmacokinetic parameters with the pharmacodynamic readouts to establish a dose-response relationship and to guide the dosing regimen for efficacy studies.

Caption: A streamlined workflow for in vivo evaluation.

Data Synthesis and Model of Action

The culmination of this comprehensive investigation will be a well-supported model of the mechanism of action of Indolin-1-yl(o-tolyl)methanone. This model will integrate the data from all phases, from the initial phenotypic observations to the in vivo efficacy, providing a clear and logical narrative of how the compound exerts its biological effects at the molecular, cellular, and organismal levels.

Conclusion

While the biological activity of Indolin-1-yl(o-tolyl)methanone is currently a black box, the investigative framework outlined in this guide provides a clear path to its illumination. By systematically progressing from hypothesis generation to in vivo validation, researchers can unlock the therapeutic potential of this and other novel chemical entities. This approach, grounded in scientific rigor and causal logic, is the cornerstone of modern drug discovery and development.

References

-

Hohmann, A. G., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 372(3), 339-353. [Link]

-

Wang, L., et al. (2022). Discovery, optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones as novel selective TRIM24/BRPF1 bromodomain inhibitors. European Journal of Medicinal Chemistry, 236, 114311. [Link]

-

Traxler, P., et al. (1999). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 42(6), 1018-1026. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(3), 426-432. [Link]

-

PubChem. Indolin-1-yl(pyridin-2-yl)methanone. [Link]

-

Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(15), 10476-10499. [Link]

- Google Patents.

-

Wang, X., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

Liu, T., et al. (2015). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 58(20), 8147-8159. [Link]

-

Laufer, R., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Journal of Medicinal Chemistry, 56(15), 6063-6080. [Link]

-

PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. [Link]

-

PubChem. 1H-Indol-1-ylphenylmethanone. [Link]

-

Fun, H. K., et al. (2010). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2895. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones as novel selective TRIM24/BRPF1 bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Indolin-1-yl(o-tolyl)methanone: A Technical Guide to Target Identification and Validation

Foreword

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of meticulous investigation and strategic experimentation. This guide is intended for researchers, medicinal chemists, and drug development professionals embarking on the critical task of elucidating the mechanism of action for novel compounds. Here, we focus on Indolin-1-yl(o-tolyl)methanone, a compound of interest whose therapeutic potential is yet to be fully characterized. This document serves as a roadmap, not of definitive answers, but of the logical and empirical pathways to uncover its biological targets and, consequently, its therapeutic promise. We will proceed with the mindset of a senior application scientist, blending established principles with the nuanced rationale that guides successful research endeavors.

Introduction to Indolin-1-yl(o-tolyl)methanone: A Structural Rationale for Target Exploration

Indolin-1-yl(o-tolyl)methanone is a small molecule characterized by a central methanone bridge linking an indoline scaffold and an o-tolyl group. This seemingly simple architecture belies a significant potential for interaction with a variety of biological targets. The indoline ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting kinases and G-protein coupled receptors (GPCRs). The o-tolyl moiety provides a distinct steric and electronic profile that can drive binding specificity.

Our initial analysis of structurally related compounds reveals several promising avenues for investigation:

-

Kinase Inhibition: The indoline core is a common feature in numerous kinase inhibitors. For instance, bis(1H-2-indolyl)methanones have been identified as potent inhibitors of the platelet-derived growth factor (PDGF) receptor kinase.[1] This suggests that the methanone linkage and the bicyclic nature of the indoline ring may favor binding within the ATP-binding pocket of various kinases.

-

Endocannabinoid System Modulation: Compounds incorporating an indolyl-methanone structure have shown activity as modulators of the endocannabinoid system. Notably, a structurally related molecule was characterized as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2]

-

GPCR Antagonism: Derivatives of the indoline scaffold have been successfully developed as antagonists for GPCRs, such as the α1-adrenoceptor (α1-AR).[3]

-

Immune Checkpoint Inhibition: While more structurally distinct, the presence of an o-tolyl group is shared with certain 8-(o-tolyl)quinazoline derivatives that have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[4]

Given these precedents, a multi-pronged approach to target identification is warranted. This guide will focus on the most probable target classes—kinases and the endocannabinoid system—while also outlining strategies for broader target deconvolution.

Phase 1: Broad-Spectrum Target Deconvolution

The initial phase of investigation should aim to cast a wide net to identify potential interacting proteins. This is crucial for uncovering both expected and unexpected targets, thereby mitigating the risk of overlooking the true mechanism of action.

Affinity-Based Chemical Proteomics

A powerful, unbiased method for target identification is affinity-based chemical proteomics. This involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Synthesis of a Functionalized Analog: A derivative of Indolin-1-yl(o-tolyl)methanone with a linker arm (e.g., a short polyethylene glycol chain terminating in an alkyne or an amine) will be synthesized. The linker will be attached at a position determined by initial structure-activity relationship (SAR) studies to be non-critical for anticipated bioactivity, likely on the tolyl ring.

-

Immobilization: The functionalized analog will be covalently attached to a solid support, such as NHS-activated sepharose beads.

-

Cell Lysate Preparation: A relevant cell line (e.g., a cancer cell line for kinase inhibitor screening or a neuronal cell line for endocannabinoid system targets) will be lysed under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Pulldown: The cell lysate will be incubated with the compound-conjugated beads. A control experiment using beads without the compound will be run in parallel.

-

Washing and Elution: The beads will be washed extensively to remove non-specific binders. Interacting proteins will then be eluted.

-

Protein Identification by Mass Spectrometry: The eluted proteins will be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Candidate target proteins will be those that are significantly enriched in the compound pulldown compared to the control.

Logical Framework for Affinity-Based Target ID

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling Pathway Analysis

If a kinase is validated as a target, the next logical step is to determine if the compound modulates its downstream signaling pathway. For example, if PDGFR is the target, one would assess the phosphorylation status of its downstream effectors like Akt and ERK.

Experimental Protocol: Phospho-Protein Western Blot

-

Cell Stimulation: Cells expressing the target kinase (e.g., PDGFRA) are serum-starved and then stimulated with the appropriate ligand (e.g., PDGF-AA) in the presence or absence of Indolin-1-yl(o-tolyl)methanone.

-

Lysis and Protein Quantification: Cells are lysed, and protein concentrations are normalized.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of downstream proteins (e.g., p-Akt, p-ERK) and total proteins as loading controls.

-

Analysis: A reduction in the levels of phosphorylated downstream proteins in the presence of the compound indicates functional inhibition of the signaling pathway.

Signaling Pathway Diagram

Caption: Inhibition of the PDGFR signaling cascade.

Conclusion and Future Directions

This guide outlines a systematic and multi-faceted approach to identifying and validating the therapeutic targets of Indolin-1-yl(o-tolyl)methanone. By combining unbiased, proteome-wide methods with hypothesis-driven, focused assays, researchers can efficiently navigate the complexities of target deconvolution. The validation of a target in a cellular context, demonstrating both direct engagement and modulation of downstream signaling, provides the robust evidence necessary to advance a compound into further preclinical development. The path forward will be dictated by the data, leading to a deeper understanding of this molecule's therapeutic potential, be it in oncology, neurology, or beyond.

References

-

Stout, K. A., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 372(3), 339-353. [Link]

-

PubChem. Indolin-1-yl(pyridin-2-yl)methanone. [Link]

-

Buchdunger, E., et al. (2000). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 43(7), 1331-1339. [Link]

- Google Patents.

-

Li, Y., et al. (2012). Synthesis and biological activity of indoline compounds as α1-AR antagonist. Chinese Journal of Medicinal Chemistry, 22(4), 303-308. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 14(5), 624-631. [Link]

Sources

- 1. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Indolin-1-yl(o-tolyl)methanone as a TRIM24/BRPF1 inhibitor.

An In-Depth Technical Guide to the Discovery of Indolin-1-yl-keto Scaffold as Dual TRIM24/BRPF1 Bromodomain Inhibitors

Executive Summary

The epigenetic regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous human diseases, including cancer. Bromodomains, specialized protein modules that recognize acetylated lysine residues on histones, have emerged as critical "readers" of the epigenetic code and, consequently, as promising therapeutic targets.[1] Among the 50+ human bromodomain-containing proteins, Tripartite Motif-Containing Protein 24 (TRIM24) and Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) have garnered significant attention for their roles in oncogenesis.[2][3] This guide provides a comprehensive technical overview of the discovery, optimization, and validation of a novel class of dual TRIM24/BRPF1 inhibitors based on an indolin-1-yl-keto scaffold, exemplified by compounds such as Y08624.[4] We will dissect the scientific rationale, detail the key experimental methodologies, and present the structure-activity relationship (SAR) data that culminated in the identification of potent, cell-active chemical probes with demonstrated in vivo anti-tumor efficacy.

Introduction: The Therapeutic Rationale for Targeting TRIM24 and BRPF1

TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is a multifaceted protein that functions as a transcriptional co-regulator and an E3 ubiquitin ligase.[5][6] Its overexpression is strongly correlated with poor prognosis in a variety of cancers, including breast, prostate, and gastric cancer.[1][7] TRIM24 utilizes a tandem Plant Homeodomain (PHD) and Bromodomain (Bromo) cassette to act as a dual reader of histone modifications, specifically recognizing unmodified Histone H3 at lysine 4 (H3K4me0) and acetylated H3 at lysine 23 (H3K23ac).[8] This unique recognition mechanism allows it to co-activate transcription factors like the estrogen receptor (ERα), driving cellular proliferation.[8][9]

BRPF1 is a crucial scaffolding protein essential for the assembly and activity of several histone acetyltransferase (HAT) complexes, particularly those involving MOZ (Monocytic Leukemia Zinc Finger Protein).[3] Chromosomal translocations involving the MOZ gene are recurrent in leukemia, highlighting the importance of this pathway in cancer.[3] The bromodomain of BRPF1 is critical for tethering the HAT complex to chromatin, making its inhibition a viable strategy to disrupt aberrant gene activation.